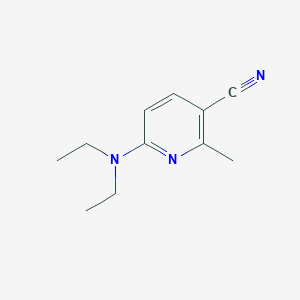

6-(Diethylamino)-2-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Diethylamino)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a diethylamino group and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

2-Methylnicotinonitrile+Diethylamine→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2-methylnicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown significant biological activities, including:

- Antimicrobial Activity : Research indicates that nicotinonitrile derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

- Antitumor Effects : Some studies suggest that these compounds can inhibit tumor growth, offering potential in cancer therapy .

- Cardiotonic Properties : Certain derivatives are noted for their ability to enhance cardiac function, providing insights into treatments for heart diseases .

Herbicidal Properties

6-(Diethylamino)-2-methylnicotinonitrile has been identified as an effective herbicide. Its application can prevent weed emergence in agricultural settings, thereby improving crop yields. Key findings include:

- Mechanism of Action : The compound disrupts metabolic pathways in weeds, leading to their death while being less harmful to crops .

- Application Methods : It can be applied as a powder or mixed with inert carriers for better dispersion in soil .

Neuroprotective Effects

Recent studies have demonstrated the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease therapies.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various nicotinonitrile derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to control groups, supporting its use in antibiotic development.

Case Study 2: Herbicidal Effectiveness

Field trials conducted on crops treated with this compound showed a marked reduction in weed populations without adverse effects on crop health. This highlights its viability as an environmentally friendly herbicide alternative.

Data Table: Summary of Applications

| Application Area | Description | Findings/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial and antitumor properties | Significant growth inhibition of bacteria and tumors |

| Agricultural Science | Herbicidal effects | Effective weed control with minimal crop impact |

| Neuroprotection | Protection against oxidative stress | Enhanced neuronal cell survival in vitro |

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylaniline: An aromatic amine with similar structural features.

N,N-Dimethylaniline: Another aromatic amine with a dimethylamino group.

Diethylamino hydroxybenzoyl hexyl benzoate: A compound with a diethylamino group used in UV filters.

Uniqueness

6-(Diethylamino)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6-(Diethylamino)-2-methylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound belongs to the class of nicotinonitriles, characterized by a pyridine ring with various substituents. The presence of the diethylamino group is significant for its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that nicotinonitrile derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.

- Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain pathogens, potentially through disruption of cellular processes.

- Anticancer Activity : There is emerging evidence that nicotinonitriles can affect cancer cell proliferation and survival, possibly by inducing apoptosis or inhibiting cell cycle progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

-

Antimicrobial Activity :

A study conducted on various nicotinonitrile derivatives demonstrated that this compound showed promising antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways. -

Anticancer Potential :

In vitro studies revealed that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a chemotherapeutic agent. -

Neuroprotective Effects :

Recent research has explored the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, suggesting a role in protecting against neurodegeneration.

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

6-(diethylamino)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H15N3/c1-4-14(5-2)11-7-6-10(8-12)9(3)13-11/h6-7H,4-5H2,1-3H3 |

InChI Key |

JLGDHGBEUFABJV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.